molecular formula C7H9N3O3 B1266462 2-((5-Nitropyridin-2-yl)amino)ethanol CAS No. 25948-12-3

2-((5-Nitropyridin-2-yl)amino)ethanol

Cat. No. B1266462
CAS RN: 25948-12-3
M. Wt: 183.16 g/mol
InChI Key: STGZMDMCSWZWHU-UHFFFAOYSA-N
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Description

“2-((5-Nitropyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C7H9N3O3 . It is a derivative of pyridine and is commonly used in pharmaceutical and organic synthesis applications .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including “2-((5-Nitropyridin-2-yl)amino)ethanol”, has been described in several studies . The general process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of “2-((5-Nitropyridin-2-yl)amino)ethanol” consists of a pyridine ring substituted with a nitro group at the 5-position and an aminoethanol group at the 2-position . The molecular weight of the compound is 183.16 g/mol.


Chemical Reactions Analysis

Nitropyridines, including “2-((5-Nitropyridin-2-yl)amino)ethanol”, can undergo various chemical reactions. For instance, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Synthesis of DNA–PK Inhibitor AZD7648

The compound can be used in the synthesis of the DNA–PK inhibitor AZD7648 . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break . AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca, currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .

Schiff Base Ligand Formation

The compound can be used to prepare a Schiff base ligand . This ligand, derived from 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde, and its Cu (II), and Zn (II) complexes have been synthesized . These complexes have shown considerable inhibitory potential when compared to the ligand .

Free Radical Scavenging Activity

The compound and its complexes have demonstrated free radical scavenging activity . This was evaluated through a sequence of in vitro assays viz., DPPH, ABTS, and Superoxide .

α-Glucosidase Inhibitory Activities

The compound and its complexes have shown in vitro α-glucosidase inhibitory activities . This suggests potential applications in the management of diabetes, as α-glucosidase inhibitors are used to attenuate postprandial hyperglycemia .

Thermal Denaturation Investigation of DNA

The compound can be used in thermal denaturation investigations of DNA . This process is crucial in understanding the stability of DNA and its response to changes in temperature .

Crystal Growth and Structure Determination

The compound can be used in the process of single-crystal growth . Understanding the crystal structure of a compound is fundamental in the field of material science and can lead to the development of new materials .

Safety and Hazards

While specific safety and hazard information for “2-((5-Nitropyridin-2-yl)amino)ethanol” is not available, general safety measures for handling similar nitropyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-4-3-8-7-2-1-6(5-9-7)10(12)13/h1-2,5,11H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGZMDMCSWZWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180615
Record name 2-((5-Nitro-2-pyridyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Nitropyridin-2-yl)amino)ethanol

CAS RN

25948-12-3
Record name 2-[(5-Nitro-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
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Record name 2-((5-Nitro-2-pyridyl)amino)ethanol
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Record name 25948-12-3
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Record name 2-((5-Nitro-2-pyridyl)amino)ethanol
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Record name 2-[(5-nitro-2-pyridyl)amino]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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